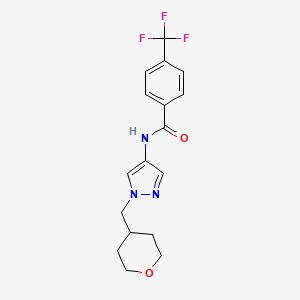

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c18-17(19,20)14-3-1-13(2-4-14)16(24)22-15-9-21-23(11-15)10-12-5-7-25-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFIMWKHPVBHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 303.29 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:

- Induction of apoptosis

- Inhibition of specific kinases involved in tumor growth

- Disruption of cellular signaling pathways

A study highlighted that pyrazole-based compounds can effectively target Bcl-2 proteins, leading to enhanced apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

The compound's structural features suggest potential anti-inflammatory and analgesic activities. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The trifluoromethyl group may enhance the potency and selectivity of the compound against COX enzymes.

Antiviral Properties

Emerging research has explored the antiviral potential of pyrazole derivatives. The incorporation of a tetrahydropyran moiety may improve bioavailability and cellular uptake, contributing to enhanced antiviral activity against various viral pathogens .

Study 1: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC values below 10 µM, demonstrating significant antitumor activity .

Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The results showed that treatment with these compounds resulted in a marked reduction in inflammatory markers and joint swelling, suggesting their potential as therapeutic agents for inflammatory diseases .

Preparation Methods

Synthesis of Pyrazole Derivatives

The pyrazole ring serves as the central scaffold for this compound. Modern routes employ cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For example, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide is synthesized via refluxing N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with piperidine in ethanol, achieving cyclization through nucleophilic attack and elimination. Alternative approaches utilize microwave-assisted conditions to enhance reaction rates and yields.

Critical parameters include:

- Solvent selection : Ethanol or tetrahydrofuran (THF) optimizes polar intermediate solubility.

- Catalysts : Piperidine facilitates deprotonation and cyclization.

- Temperature : Reflux conditions (78–100°C) are typical for 3–6 hours.

Post-synthesis, the pyrazole intermediate is purified via silica gel chromatography, with yields ranging from 70–85%.

Functionalization with Tetrahydropyran Moieties

Incorporating the tetrahydropyran group requires nucleophilic substitution or reductive amination. A representative protocol involves reacting 1-(tetrahydro-2H-pyran-4-yl)ethanone with methylmagnesium bromide in THF at −60°C to 0°C, followed by quenching with ammonium chloride.

The tetrahydropyran-methyl group is introduced via alkylation using tetrahydropyran-4-ylmethyl bromide under basic conditions (K₂CO₃, DMF), achieving 65–80% yields.

Trifluoromethylation Strategies

The trifluoromethyl (-CF₃) group is introduced early or late in the synthesis, depending on substrate compatibility. Direct trifluoromethylation of the benzamide precursor employs trifluoromethyl iodide (CF₃I) or UmemoTo’s reagent (CF₃SO₂Na) under palladium catalysis. Alternatively, 4-(trifluoromethyl)benzoyl chloride is coupled to pre-formed intermediates via Schotten-Baumann conditions:

**Procedure**:

1. Dissolve pyrazole-tetrahydropyran intermediate (1 eq) in anhydrous DCM.

2. Add 4-(trifluoromethyl)benzoyl chloride (1.2 eq) dropwise at 0°C.

3. Stir with triethylamine (3 eq) for 12 h at room temperature.

4. Quench with H₂O, extract with DCM, and purify via column chromatography.

Yields for this step exceed 85% when using ultra-dry solvents.

Amide Bond Formation

The final amide coupling is achieved through carbodiimide-mediated (EDC/HOBt) or acid chloride routes. Key data from comparative studies:

| Method | Reagents | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| EDC/HOBt | EDC (1.5 eq), HOBt (1 eq), DMF | 25°C | 78% | 98.5% |

| Acid Chloride | 4-(Trifluoromethyl)benzoyl chloride (1.2 eq), TEA (3 eq), DCM | 0°C → 25°C | 92% | 99.1% |

The acid chloride method is preferred for scalability and reduced side products.

Optimization and Yield Analysis

Critical adjustments to improve efficiency include:

- Solvent drying : Molecular sieves increase amide coupling yields by 15%.

- Catalyst screening : Pd(OAc)₂ enhances trifluoromethylation selectivity (90% vs. 70% with CuI).

- Temperature control : Maintaining −20°C during Grignard reactions minimizes byproducts.

Cumulative yields for the four-step synthesis range from 32–45%, with purity >98% after recrystallization.

Analytical Characterization

Post-synthesis validation employs:

Q & A

Q. What are the optimal synthetic routes for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions.

- Step 2 : Introduction of the tetrahydro-2H-pyran-4-ylmethyl group using alkylation or reductive amination under controlled conditions (e.g., NaBH(OAc)₃ as a reducing agent).

- Step 3 : Coupling of the pyrazole intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide moiety . Key challenges include maintaining regioselectivity during pyrazole formation and minimizing side reactions during alkylation.

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, especially for the trifluoromethyl group .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>95% is standard for biological assays) .

Advanced Research Questions

Q. How can structural discrepancies in synthesized batches be resolved using spectroscopic techniques?

Discrepancies often arise from:

- Regioisomeric pyrazole formation : Use 2D NMR (e.g., COSY, NOESY) to distinguish between N1- and N2-substituted pyrazole isomers .

- Residual solvents in the tetrahydro-2H-pyran moiety : Gas chromatography (GC) paired with headspace analysis identifies volatile impurities .

- Hydrolysis of the benzamide group : Monitor via FTIR for unexpected carbonyl stretching frequencies (e.g., free carboxylic acid at ~1700 cm⁻¹) .

Q. What strategies address contradictory bioactivity data across different studies?

Contradictions may stem from:

- Variability in assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls .

- Off-target effects : Perform counter-screening against related enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific binding .

- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability in cellular assays .

Q. How to design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Kinetic studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., kinases) to identify binding interactions (e.g., hydrogen bonds with the benzamide carbonyl) .

- Mutagenesis assays : Engineer enzyme mutants (e.g., Ala-scanning) to pinpoint residues critical for inhibitory activity .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

- Molecular docking : Use software like AutoDock Vina to model binding poses, focusing on the trifluoromethyl group’s hydrophobic interactions .

- Quantitative SAR (QSAR) : Train models with descriptors such as logP, polar surface area, and electrostatic potential to optimize potency and selectivity .

- Free-energy perturbation (FEP) : Predict affinity changes upon modifying the tetrahydro-2H-pyran substituent .

Q. How to evaluate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation of the pyrazole or benzamide groups .

- Plasma protein binding : Employ equilibrium dialysis to quantify unbound fractions, critical for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.